molecular formula C11H13F2NO B12073173 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine

3-[(3,4-Difluorophenoxy)methyl]pyrrolidine

Cat. No.: B12073173
M. Wt: 213.22 g/mol
InChI Key: MZTUWRDTMJYPBH-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C11H13F2NO It is characterized by the presence of a pyrrolidine ring attached to a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine typically involves the reaction of 3,4-difluorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Difluorophenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[(3,4-Difluorophenoxy)methyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-Difluorophenoxy)methyl]pyrrolidine: Similar in structure but with a different substitution pattern on the phenoxy group.

    3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine: Contains chlorine atoms instead of fluorine.

    3-[(3,4-Dimethoxyphenoxy)methyl]pyrrolidine: Features methoxy groups instead of fluorine.

Uniqueness

3-[(3,4-Difluorophenoxy)methyl]pyrrolidine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluorophenoxy group imparts distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-[(3,4-difluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

MZTUWRDTMJYPBH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=CC(=C(C=C2)F)F

Origin of Product

United States

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